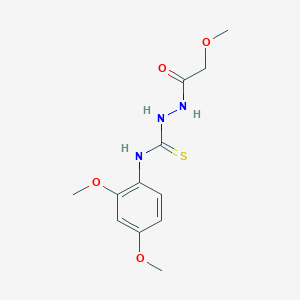![molecular formula C17H16ClIO4 B4670708 4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B4670708.png)
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde
Overview
Description
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde, commonly known as CIPPIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
CIPPIM is believed to interact with Aβ aggregates through hydrophobic interactions and hydrogen bonding, leading to the formation of a fluorescent complex. In cancer cells, CIPPIM inhibits cell proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CIPPIM has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have good stability and bioavailability, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of CIPPIM is its high selectivity for Aβ aggregates, making it a potential diagnostic tool for Alzheimer's disease. However, one limitation is the lack of in vivo studies, which limits its potential use in clinical settings.
Future Directions
Future research on CIPPIM could focus on its potential use as a diagnostic tool for Alzheimer's disease and its potential use in cancer treatment. Further studies could also investigate the pharmacokinetics and pharmacodynamics of CIPPIM in vivo to determine its safety and efficacy. Additionally, research could explore the use of CIPPIM in other applications, such as in environmental monitoring or as a catalyst in chemical reactions.
Conclusion
In conclusion, CIPPIM is a promising chemical compound with potential applications in various fields, including Alzheimer's disease diagnosis and cancer treatment. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CIPPIM could lead to significant advancements in various fields.
Scientific Research Applications
CIPPIM has been used in various scientific research studies, including its potential use as a fluorescent probe for detecting amyloid-beta (Aβ) aggregates in Alzheimer's disease. CIPPIM has also been studied for its potential use in cancer treatment due to its ability to inhibit the proliferation of cancer cells.
Properties
IUPAC Name |
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIO4/c1-21-16-10-12(11-20)9-15(19)17(16)23-8-2-7-22-14-5-3-13(18)4-6-14/h3-6,9-11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHWBIWFNLYLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(2-methoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4670636.png)
![butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B4670646.png)
![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4670652.png)
![3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4670654.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-1-naphthylacetamide](/img/structure/B4670659.png)
![4-[(5-chloro-2-thienyl)methyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4670661.png)
![N-(4-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4670663.png)

![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide](/img/structure/B4670682.png)


![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4670700.png)

amino]benzamide](/img/structure/B4670721.png)
